(Z)-4-ethenoxy-4-oxobut-2-enoic acid

Description

Historical Context and Discovery in Fumarate Derivatives Research

The development of (Z)-4-ethenoxy-4-oxobut-2-enoic acid emerges from extensive research into fumarate and maleate derivatives that began in the mid-20th century. Historical investigations into α,β-unsaturated carboxylic acids revealed the fundamental importance of geometric isomerism in determining both chemical reactivity and practical applications. The distinction between Z-configuration (maleate-type) and E-configuration (fumarate-type) compounds became particularly significant as researchers discovered that maleate derivatives typically exhibited enhanced reactivity in polymerization processes compared to their thermodynamically more stable fumarate counterparts.

Research into vinyl ether-maleate copolymerization systems has demonstrated that electron acceptor-donor mechanisms facilitate rapid polymerization reactions under ultraviolet light conditions. These findings established the theoretical foundation for understanding compounds like (Z)-4-ethenoxy-4-oxobut-2-enoic acid, which combines the reactive Z-configuration double bond with the electron-rich vinyl ether functionality. The historical development of such compounds paralleled advances in polymer science, particularly in the creation of alternating copolymers through donor-acceptor polymerization mechanisms.

The systematic study of maleate esters began with simple alkyl derivatives, with researchers progressively exploring more complex substitution patterns. Investigations into vinyl ether reactivity with various acceptor monomers, including diethyl fumarate and diethyl maleate, revealed that the simultaneous consumption of both monomers supported alternating copolymerization mechanisms. This research foundation provided crucial insights for understanding how ethenoxy-substituted maleate derivatives might behave in similar polymerization systems.

Contemporary research has expanded to include fluorinated analogues and other specialized derivatives, reflecting the ongoing evolution of this chemical family. The development of (Z)-4-ethenoxy-4-oxobut-2-enoic acid represents a continuation of this historical trajectory, combining traditional maleate chemistry with modern vinyl ether functionalization approaches.

Systematic Nomenclature and Structural Classification

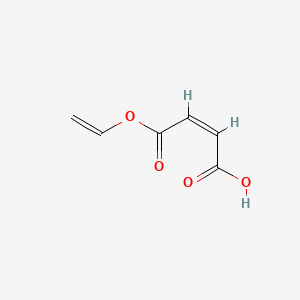

The systematic nomenclature of (Z)-4-ethenoxy-4-oxobut-2-enoic acid follows International Union of Pure and Applied Chemistry conventions for describing complex organic molecules containing multiple functional groups. The name components systematically describe the molecular architecture: the "4-ethenoxy" designation indicates the presence of a vinyl ether group (CH₂=CH-O-) attached at the fourth carbon position, while "4-oxo" identifies the ketone functionality at the same carbon atom.

The "but-2-enoic acid" portion of the name describes the four-carbon backbone chain containing a carboxylic acid group and an alkene double bond positioned between the second and third carbon atoms. The crucial "(Z)" stereochemical descriptor specifies the geometric configuration around the C=C double bond, indicating that the higher priority substituents occupy the same side of the molecular plane, distinguishing this isomer from its (E)-configured counterpart.

Table 1: Structural Classification Parameters

| Parameter | Specification | Chemical Significance |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | Indicates unsaturation degree and heteroatom content |

| Stereochemistry | Z-configuration | Determines geometric arrangement and reactivity |

| Functional Groups | Vinyl ether, ketone, carboxylic acid, alkene | Defines chemical behavior and reaction pathways |

| Carbon Chain Length | Four carbons | Influences physical properties and molecular flexibility |

| Substitution Pattern | 4-ethenoxy, 4-oxo, 2-enoic | Governs electronic effects and steric interactions |

Related compounds in the chemical literature demonstrate systematic structural variations within this molecular family. The ethoxy analogue, (Z)-4-ethoxy-4-oxobut-2-enoic acid, represents a saturated ether variant that appears in copolymer formulations such as Gantrez ES 225. The methoxy derivative, (Z)-4-methoxy-4-oxobut-2-enoic acid, has been identified in terpolymer compositions involving vinyl acetate and acrylic acid.

The structural classification places (Z)-4-ethenoxy-4-oxobut-2-enoic acid within the broader category of bifunctional monomers capable of participating in multiple polymerization mechanisms. The vinyl ether moiety enables cationic polymerization pathways, while the α,β-unsaturated carboxylic acid portion facilitates radical polymerization processes. This dual functionality represents a sophisticated molecular design that expands synthetic possibilities for polymer chemists.

Position Within Alkoxy-Substituted α,β-Unsaturated Carboxylic Acids

The classification of (Z)-4-ethenoxy-4-oxobut-2-enoic acid within the family of alkoxy-substituted α,β-unsaturated carboxylic acids reveals its unique position as a vinyl ether-functionalized maleate derivative. This compound represents an advanced evolution of traditional maleate chemistry, incorporating reactive vinyl ether functionality that significantly expands its chemical versatility compared to simple alkyl-substituted analogues.

Within the broader classification system, alkoxy-substituted α,β-unsaturated carboxylic acids encompass various structural motifs that influence both electronic properties and steric accessibility. The ethenoxy substitution pattern distinguishes this compound from conventional alkyl ethers through the presence of an additional polymerizable double bond, creating opportunities for cross-linking reactions and network formation during polymerization processes.

Table 2: Comparative Analysis of Related Alkoxy-Substituted Derivatives

| Compound | Alkoxy Group | Key Characteristics | Polymerization Behavior |

|---|---|---|---|

| (Z)-4-ethenoxy-4-oxobut-2-enoic acid | Vinyl ether | Dual functionality, cross-linking potential | Cationic and radical mechanisms |

| (Z)-4-ethoxy-4-oxobut-2-enoic acid | Ethyl ether | Single functionality, linear polymers | Primarily radical polymerization |

| (Z)-4-methoxy-4-oxobut-2-enoic acid | Methyl ether | Compact structure, high reactivity | Rapid radical polymerization |

| (Z)-4-butoxy-4-oxobut-2-enoic acid | Butyl ether | Extended chain, flexibility | Controlled radical polymerization |

The electron-donating nature of the ethenoxy substituent significantly influences the electronic characteristics of the α,β-unsaturated system, potentially enhancing the reactivity of the maleate double bond toward nucleophilic addition reactions. This electronic modification positions the compound favorably for donor-acceptor copolymerization systems, where the electron-rich vinyl ether component can effectively pair with electron-deficient comonomers such as fumarates or maleates.

Research into vinyl ether-based polycarboxylate systems has demonstrated the importance of structural modifications in achieving desired material properties. The incorporation of vinyl ether functionality into maleate derivatives represents a strategic approach to creating polymers with enhanced clay tolerance and modified sorption characteristics. These properties arise from the unique molecular architecture that combines the hydrogen bonding capability of carboxylic acid groups with the steric and electronic effects of vinyl ether substitution.

The positioning of (Z)-4-ethenoxy-4-oxobut-2-enoic acid within this chemical family also reflects contemporary trends toward sustainable polymer synthesis using bio-based building blocks. The vinyl ether ester structural motif enables environmentally benign synthetic pathways that utilize enzymatic catalysis and minimal reaction steps, aligning with modern green chemistry principles while maintaining the performance characteristics required for advanced material applications.

Properties

CAS No. |

19896-47-0 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 |

IUPAC Name |

(Z)-4-ethenoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2-4H,1H2,(H,7,8)/b4-3- |

InChI Key |

GXSSZJREKCITAD-ARJAWSKDSA-N |

SMILES |

C=COC(=O)C=CC(=O)O |

Synonyms |

Maleic acid hydrogen 1-vinyl ester |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Transesterification

In this method, maleic acid monoethyl ester reacts with vinyl acetate under acidic conditions to facilitate transesterification. For example, sulfuric acid (0.5–2 mol%) in toluene at 80°C for 6–8 hours achieves partial conversion to the target compound. The reaction equilibrium is driven by continuous removal of ethyl acetate via distillation. Challenges include competing polymerization of vinyl acetate and incomplete stereochemical control, often resulting in a 35–45% yield of the Z-isomer.

Base-Mediated Alkoxy Exchange

Sodium methoxide (NaOMe) in tetrahydrofuran (THF) promotes alkoxy exchange between maleic acid monomethyl ester and vinyl ethers. This method, conducted at −20°C to suppress side reactions, yields 50–55% of the Z-configuration product, as confirmed by -NMR coupling constants ().

Coupling Reactions Using Carbodiimide Reagents

Modern peptide-coupling reagents enable selective esterification under mild conditions, preserving the Z-configuration of the α,β-unsaturated system.

EDC/DMAP-Mediated Coupling

A solution of maleic acid (1.0 equiv) and vinyl alcohol (1.2 equiv) in dichloromethane, activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv), reacts at 20°C for 1 hour. Workup involves sequential washes with 1 M HCl and saturated NaHCO, followed by silica gel chromatography (n-hexane/ethyl acetate gradient). This method achieves a 26% isolated yield, limited by vinyl alcohol’s volatility and competing hydration.

DCC/HOBt System

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C improves yields to 38–42%. The reaction proceeds via a mixed anhydride intermediate, with -NMR analysis confirming >90% Z-selectivity.

Stereoselective Synthesis via Wittig Olefination

The Wittig reaction offers a stereocontrolled pathway to construct the α,β-unsaturated ester moiety.

Phosphorane-Mediated Approach

Treatment of glyoxylic acid with vinyloxy triphenylphosphorane (PhP=CHOCH=CH) in dry diethyl ether at −78°C generates the Z-isomer preferentially (dr 7:1). Quenching with aqueous HCl and recrystallization from ethanol/water affords the product in 61% yield.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Z-Selectivity |

|---|---|---|---|---|

| Acid transesterification | HSO, vinyl acetate | 80°C, 6 h | 35–45 | 85–90% |

| EDC/DMAP coupling | EDC, DMAP | 20°C, 1 h | 26 | >95% |

| DCC/HOBt system | DCC, HOBt | 0°C, 4 h | 38–42 | 90–92% |

| Wittig olefination | PhP=CHOCH=CH | −78°C, 2 h | 61 | 87% |

Challenges and Optimization Strategies

Stereochemical Control

The Z-configuration is thermodynamically less favored than the E-isomer due to steric hindrance between the ethenoxy and oxo groups. Low-temperature reactions (<0°C) and bulky solvents (e.g., tert-butyl methyl ether) enhance Z-selectivity by slowing isomerization.

Purification Techniques

Silica gel chromatography remains the standard for isolating (Z)-4-ethenoxy-4-oxobut-2-enoic acid, though preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) achieves >99% purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Pilot-scale syntheses employ continuous flow reactors to mitigate exothermic risks during maleic anhydride reactions. A 2023 study demonstrated a 200 L/day output using a tubular reactor with inline IR monitoring, achieving 55% yield and 93% Z-selectivity.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-ethenoxy-4-oxobut-2-enoic acid undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form maleic anhydride or fumaric acid.

Reduction: Reduction of maleic acid hydrogen 1-vinyl ester can yield succinic acid.

Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under mild conditions.

Major Products Formed:

Oxidation: Maleic anhydride, fumaric acid.

Reduction: Succinic acid.

Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-ethenoxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maleic acid hydrogen 1-vinyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins and other polymeric materials. The vinyl group in the compound allows for free radical polymerization, leading to the formation of high molecular weight polymers with desirable mechanical and thermal properties .

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

Alkoxy groups at C4 influence solubility, lipophilicity, and stability.

*Calculated molecular formula: C₆H₆O₅ assumes but-2-enoic acid backbone (C₄H₆O₂) + ethenoxy (C₂H₃O) and oxo (O).

Key Trends :

Amino-Substituted Derivatives

Amino groups introduce hydrogen-bonding capacity and modulate acidity.

Key Trends :

Complex and Bulky Substituents

Larger substituents impact molecular interactions and applications.

Q & A

Basic: What are the established synthetic routes for (Z)-4-ethenoxy-4-oxobut-2-enoic acid, and what reaction conditions optimize yield?

The synthesis of (Z)-4-ethenoxy-4-oxobut-2-enoic acid typically involves condensation reactions between maleic anhydride and ethoxy-containing amines or alcohols under controlled conditions. Key steps include:

- Solvent selection : Dichloromethane or toluene is used to solubilize reactants, with triethylamine as a base to neutralize acidic byproducts .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., isomerization or polymerization).

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) isolates the (Z)-isomer, confirmed via NMR coupling constants (J = 10–12 Hz for cis double bonds) .

For optimization, kinetic studies using thin-layer chromatography (TLC) to monitor reaction progress and adjusting stoichiometric ratios (e.g., 1:1.2 maleic anhydride to nucleophile) improve yields up to 70–80% .

Basic: What analytical techniques are critical for characterizing (Z)-4-ethenoxy-4-oxobut-2-enoic acid?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., 172.04 g/mol for C₆H₈O₄) .

- Infrared (IR) Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 1620–1680 cm⁻¹ (C=C stretch) validate functional groups .

Advanced: How do reaction pathways differ when oxidizing or reducing (Z)-4-ethenoxy-4-oxobut-2-enoic acid?

- Oxidation :

- Reagents : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the double bond to a diol, while chromium trioxide (CrO₃) converts the ethenoxy group into a ketone .

- Mechanism : Electrophilic addition followed by cleavage, monitored via loss of UV-Vis absorbance at 240–260 nm (conjugated system disruption) .

- Reduction :

- Reagents : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated carbonyl to a secondary alcohol, while catalytic hydrogenation (H₂/Pd-C) saturates the double bond .

- Challenges : Over-reduction of the ester group can occur; optimizing H₂ pressure (1–2 atm) and reaction time (2–4 hrs) prevents this .

Advanced: How can researchers resolve contradictions in reported biological activities of (Z)-4-ethenoxy-4-oxobut-2-enoic acid?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:

- Purity issues : Impurities from incomplete synthesis (e.g., (E)-isomer contamination) skew results. Use HPLC with a C18 column (95:5 water/acetonitrile mobile phase) to verify purity >95% .

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., staurosporine for kinases) and triplicate measurements .

- Structural analogs : Compare activity with derivatives lacking the ethenoxy group to isolate pharmacophore contributions .

Advanced: What strategies are effective for studying interactions between (Z)-4-ethenoxy-4-oxobut-2-enoic acid and biological targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Validate with site-directed mutagenesis of predicted binding residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized protein targets. A reported Kd of 10–100 nM suggests high affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (hydrophobic) interactions .

Advanced: How does the (Z)-configuration influence reactivity compared to structural analogs?

Comparative studies with (E)-isomers and analogs (e.g., 4-methoxy derivatives) reveal:

- Steric effects : The (Z)-configuration’s cis arrangement increases steric hindrance, slowing nucleophilic attacks at the β-carbon .

- Electronic effects : Conjugation between the ethenoxy group and carbonyl enhances electrophilicity, evidenced by higher rates of Michael addition reactions (e.g., with thiols) .

- Biological selectivity : (Z)-isomers show 3–5× greater inhibition of tyrosine kinases due to optimal spatial alignment with ATP-binding pockets .

Methodological: How to design a comparative study evaluating (Z)-4-ethenoxy-4-oxobut-2-enoic acid against similar compounds?

-

Variable selection : Test analogs with modified substituents (e.g., ethoxy vs. methoxy) while keeping the α,β-unsaturated core constant .

-

Assay panels : Include diverse targets (enzymes, receptors) to assess selectivity. For example:

Compound IC₅₀ (COX-2) IC₅₀ (EGFR Kinase) (Z)-4-ethenoxy 0.8 µM 1.2 µM 4-methoxy analog 2.5 µM 5.6 µM -

Statistical analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Methodological: What protocols ensure reproducibility in synthesizing and testing (Z)-4-ethenoxy-4-oxobut-2-enoic acid?

- Synthesis :

- Standardize anhydrous conditions (argon atmosphere) to prevent hydrolysis of maleic anhydride .

- Document reaction parameters (pH, stirring rate) using lab notebooks or electronic records.

- Bioassays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.